N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2-(methylthio)benzamide
Description
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-24-18-9-5-3-7-14(18)19(22)20-11-10-15(21)17-12-13-6-2-4-8-16(13)23-17/h2-9,12,15,21H,10-11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHOAVMTZJKNPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCCC(C2=CC3=CC=CC=C3O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2-(methylthio)benzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H20N2O3S
- CAS Number : 1448054-61-2
Structural Features
The molecule features:
- A benzofuran moiety , which is known for various biological activities.
- A hydroxypropyl group , which may enhance solubility and bioavailability.
- A methylthio group , potentially contributing to its pharmacological properties.
Anticancer Properties
Research indicates that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown growth inhibitory effects against various cancer cell lines. A study reported that a related benzofuran derivative exhibited GI50 values of 2.37 μM against HCT15 (colon cancer) and 2.20 μM against MDA-MB-231 (breast cancer) cell lines .
Table 1: Anticancer Activity of Related Benzofuran Derivatives
| Compound | Cell Line | GI50 (μM) |
|---|---|---|
| Compound 35 | ACHN (kidney) | 2.74 |
| Compound 35 | HCT15 (colon) | 2.37 |
| Compound 35 | MDA-MB-231 (breast) | 2.20 |
| Compound 36 | NCI-H460 (lung) | 4.00 |
Antimicrobial Activity
Benzofuran derivatives have also been studied for their antimicrobial properties. The literature suggests that these compounds possess antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .
The mechanism of action for this compound likely involves:
- Inhibition of cellular proliferation through interference with cell cycle progression.
- Induction of apoptosis in cancer cells, possibly via mitochondrial pathways.
- Interaction with specific enzymes or receptors , modulating their activity to exert therapeutic effects.
Study on Anticancer Activity
A recent study highlighted the efficacy of a related benzofuran compound in inhibiting tumor growth in xenograft models. The compound demonstrated a significant reduction in tumor size compared to control groups, indicating its potential as an effective anticancer agent .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multi-step organic reactions, including the formation of the benzofuran moiety through cyclization reactions. Preliminary SAR studies suggest that modifications at the C-2 position significantly affect cytotoxic activity, emphasizing the importance of structural optimization in drug design .
Preparation Methods
Nano-Catalyzed Synthesis
Nano-CoFe₂O₄@SiO₂/PrNH₂ nanoparticles enable efficient amide bond formation under mild conditions, with yields exceeding 90% and catalyst reusability for seven cycles.
Challenges and Optimization Strategies
- Steric Hindrance : The hydroxypropyl group’s stereochemistry may require chiral catalysts or resolution techniques.
- Thioether Stability : The methylthio group is prone to oxidation; thus, inert atmospheres (N₂/Ar) are critical during reactions.
- Purification : Silica gel chromatography (hexanes/EtOAc) effectively isolates the final product.
Comparative Analysis of Methods
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
